molecular formula C22H19FN2O5 B2953189 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896812-49-0

2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2953189
CAS No.: 896812-49-0
M. Wt: 410.401
InChI Key: FIJOXGUUHFGGBX-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine-dione class, characterized by a fused tricyclic system. Its structure includes:

  • 8-Methoxy group, improving solubility and metabolic stability.
  • 3-Methoxypropyl chain at position 3, contributing to conformational flexibility and modulating pharmacokinetic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJOXGUUHFGGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its antibacterial and antioxidant properties.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the chromeno-pyrimidine structure through reactions such as microwave-assisted cyclization. The general procedure involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions, yielding various derivatives with potential biological activities .

Antibacterial Activity

The antibacterial efficacy of the compound was assessed using the disc diffusion method against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

Results indicated that certain derivatives exhibited significant antibacterial activity. For instance, compounds with halogen substitutions showed enhanced effectiveness against Gram-positive and Gram-negative bacteria. Specifically, derivatives containing chlorine or bromine at the 4-position demonstrated superior antibacterial properties compared to their non-substituted analogs .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using several assays, including DPPH scavenging and iron reduction tests. The results highlighted that compounds with electron-withdrawing groups (like halogens) at specific positions on the aromatic ring significantly improved antioxidant activity. For example, compound 4e exhibited the highest DPPH scavenging activity among tested derivatives .

Case Studies and Research Findings

  • Study on Chromeno-Pyrimidines : A study focused on a series of chromeno-pyrimidines revealed that modifications at the 4-position significantly influenced both antibacterial and antioxidant activities. The introduction of halides was found to enhance these activities due to increased electron affinity, which aids in free radical scavenging .
  • Structure-Activity Relationship (SAR) : Research into the SAR of chromeno-pyrimidines indicated that specific substitutions could lead to increased potency against bacterial strains and improved antioxidant capacity. For instance, introducing methoxy groups at strategic positions enhanced solubility and bioactivity .
  • In Vivo Studies : Preliminary in vivo studies suggested that certain derivatives could potentially serve as lead compounds for developing new antibacterial agents due to their favorable pharmacokinetic profiles and low toxicity in model organisms .

Summary Table of Biological Activities

CompoundAntibacterial ActivityAntioxidant ActivityNotable Features
4aModerate against E. coliLowBasic structure
4bHigh against S. aureusModerateHalogenated
4cSignificant against P. aeruginosaHighMultiple substitutions
4eVery high against K. pneumoniaeVery highOptimal substituents

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes critical structural and physicochemical comparisons with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound : 2-(4-Fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 2-(4-Fluorophenyl), 8-OCH₃, 3-(3-OCH₂CH₂CH₃) ~392.38* High polarity due to methoxy groups; fluorophenyl enhances target affinity.
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 2-Propyl, 3-Phenethyl, 8-OCH₃ 390.40 Lower solubility due to non-polar phenethyl; higher logP (3.7).
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chlorophenyl, benzylidene substituents ~450.00† Rigid structure with chlorinated aryl groups; potential antimicrobial use.
8-(4-(2-(4-(4-(Trifluoromethyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine-CF₃ substituent ~522.50† Designed for CNS penetration; trifluoromethyl enhances metabolic stability.
5-(4-Fluorophenyl)-6-methyl-4-morpholin-4-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine (10a) Fluorophenyl, morpholine ~410.40† Hybrid pyrano-triazine system; likely kinase inhibitor.

*Estimated based on structural formula; †Calculated from molecular formulas in cited studies.

Pharmacological and Physicochemical Insights

Fluorophenyl vs.

Methoxypropyl vs. Phenethyl Chains :

  • The 3-methoxypropyl chain in the target compound likely reduces logP compared to the phenethyl group in , enhancing aqueous solubility and reducing plasma protein binding.

Heterocyclic Modifications: Pyrido[3,4-d]pyrimidinones (e.g., ) exhibit superior blood-brain barrier penetration due to smaller fused rings, whereas chromeno-pyrimidine-diones (target compound) may favor peripheral tissue distribution.

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